molecular formula C13H18N4O B11027709 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide

Cat. No.: B11027709
M. Wt: 246.31 g/mol
InChI Key: PNHLZIUBCKRHPU-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide is a synthetic organic compound that features both pyrrole and imidazole functional groups. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Pyrrole Derivative: The initial step involves the synthesis of 2,5-dimethylpyrrole. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment of the Acetamide Group: The pyrrole derivative is then reacted with bromoacetyl bromide to introduce the acetamide group.

    Introduction of the Imidazole Group: Finally, the intermediate product is reacted with 2-(1H-imidazol-1-yl)ethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of pyrrole N-oxide derivatives.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: H₂, Pd/C

    Substitution: Halogens (Cl₂, Br₂), nitro compounds (NO₂)

Major Products

    Oxidation: Pyrrole N-oxide derivatives

    Reduction: Reduced pyrrole derivatives

    Substitution: Halogenated or nitrated pyrrole derivatives

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in targeting enzymes and receptors.

    Materials Science: Its unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study the function of pyrrole and imidazole-containing biomolecules.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole and imidazole rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity. This can lead to modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: Lacks the imidazole and acetamide groups, making it less versatile in biological applications.

    N-(2-imidazol-1-ylethyl)acetamide: Lacks the pyrrole ring, which reduces its potential for electronic applications.

    2-(1H-imidazol-1-yl)ethylamine: Lacks the acetamide and pyrrole groups, limiting its use in medicinal chemistry.

Uniqueness

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide is unique due to the combination of pyrrole and imidazole rings, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-(2-imidazol-1-ylethyl)acetamide

InChI

InChI=1S/C13H18N4O/c1-11-3-4-12(2)17(11)9-13(18)15-6-8-16-7-5-14-10-16/h3-5,7,10H,6,8-9H2,1-2H3,(H,15,18)

InChI Key

PNHLZIUBCKRHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NCCN2C=CN=C2)C

Origin of Product

United States

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